![molecular formula C20H21N5O4 B2506098 Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 896816-71-0](/img/structure/B2506098.png)
Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a multistep reaction starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. The process involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. Further reactions with various carboxylic acids led to the formation of the final compounds, which were then tested for their antioxidant and antimicrobial activities .
In another study, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized by acetylating 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethylamine and formamide in the presence of 1,4-dioxane. The resulting compounds were then refluxed with urea and sodium ethoxide to yield the title compounds. These compounds were characterized and screened for antimicrobial activity against various bacteria .
Lastly, a one-pot multicomponent reaction was described for the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates. This synthesis utilized aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature, offering advantages such as high yields and short reaction times .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic and elemental analysis data. The studies did not provide detailed molecular structure analysis in the abstracts, but it can be inferred that the compounds possess complex structures with multiple functional groups, which are likely responsible for their biological activities. The presence of benzimidazole rings and various substituents such as aryl groups and thioacetates suggests a high degree of structural diversity among the synthesized molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and involve the formation of Schiff's bases, acetylation, and multicomponent reactions. The use of homogeneous catalysts such as Ni(NO3)2.6H2O indicates a focus on efficiency and selectivity in the synthesis process. The reactions are designed to introduce various functional groups that are expected to contribute to the biological activity of the final compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly discussed in the abstracts. However, the studies mention the use of spectroscopic methods for characterization, which suggests that the compounds have distinct spectroscopic signatures. The antimicrobial and antioxidant activities of these compounds imply that they interact with biological systems, which is indicative of their chemical reactivity. The quantitative structure–activity relationships (QSAR) and molecular docking studies indicate that the physical and chemical properties of these compounds are closely related to their biological activities .
Applications De Recherche Scientifique
Crystal Structure Analysis
- Study on Azilsartan Methyl Ester Ethyl Acetate Hemisolvate : This study explored the crystal structure of a compound similar to the one you're interested in, which helped in understanding its physical and chemical properties (Li et al., 2015).
Chemical Synthesis and Reactions
- Facile Route to Imidazo[1,2-a]quinolines : This research investigated the interaction of compounds like the one with substituted acetonitriles, leading to the synthesis of imidazo[1,2-A]quinoline derivatives (Iminov et al., 2008).
- Synthesis of Imidazole Derivatives : A study synthesized various imidazole derivatives, providing insight into chemical processes related to your compound of interest (Sharma et al., 2004).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Properties : Research explored the antioxidant and antimicrobial activities of derivatives similar to the compound , indicating potential biomedical applications (Bassyouni et al., 2012).
Pharmacokinetics and Tissue Distribution
- Study on a Novel ALK5 Inhibitor : This research examined the pharmacokinetics and tissue distribution of a compound structurally related to the one you're interested in, indicating its potential as an anti-fibrosis drug (Kim et al., 2008).
Synthesis and Biological Activity
- Synthesis of 1,3,4-Oxadiazole Compounds : This study focused on synthesizing new compounds derived from 1H-imidazole and evaluated their biological activity, highlighting the potential of such compounds in various applications (Al-badrany et al., 2019).
Propriétés
IUPAC Name |
methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)23(12)10-14-8-6-5-7-9-14)22(3)20(28)24(18(16)27)11-15(26)29-4/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHCMUCCTOAZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

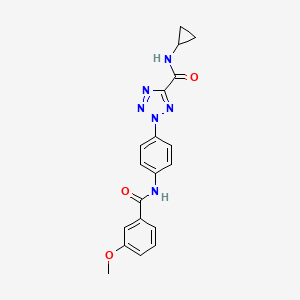
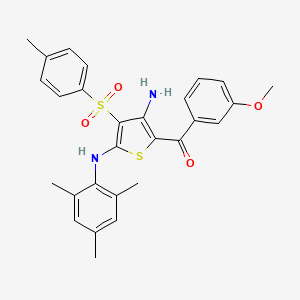
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
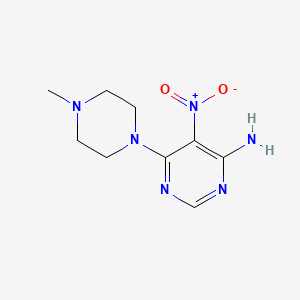
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
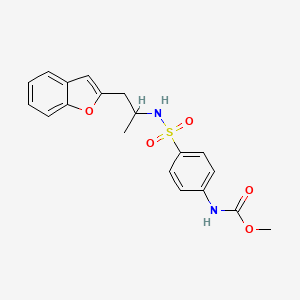
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)
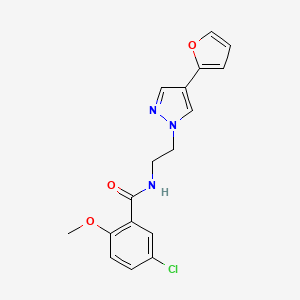
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
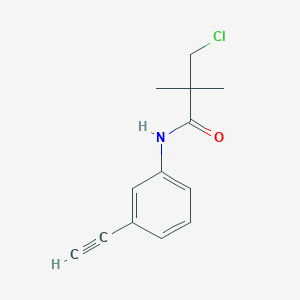
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)
